1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-fluoro-3,7-dihydro-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-fluoro-3,7-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-fluoro-3,7-dihydro- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolopyridine structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic processes and continuous flow techniques .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-fluoro-3,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-fluoro-3,7-dihydro- involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-fluoro-3,7-dihydro- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Known for its analgesic and sedative properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds have been studied for their biomedical applications, including their role as enzyme inhibitors.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-fluoro-3,7-dihydro- lies in its specific structural features and its potent activity against FGFRs, making it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C7H5FN2O2 |
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Molecular Weight |
168.12 g/mol |
IUPAC Name |
4-fluoro-3,3a-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H5FN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2-3H,1H2,(H,9,10,11,12) |
InChI Key |
RUXKETDVBNXPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=CC(=O)N=C2NC1=O)F |
Origin of Product |
United States |
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